9-(2-Phenylethyl)-9H-fluorene
CAS No.: 10423-31-1
Cat. No.: VC11668510
Molecular Formula: C21H18
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10423-31-1 |
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Molecular Formula | C21H18 |
Molecular Weight | 270.4 g/mol |
IUPAC Name | 9-(2-phenylethyl)-9H-fluorene |
Standard InChI | InChI=1S/C21H18/c1-2-8-16(9-3-1)14-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2 |
Standard InChI Key | BQIDBGDPGPVLAD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1=CC=C(C=C1)CCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Physicochemical Properties of 9-(2-Phenylethyl)-9H-Fluorene
The molecular structure of 9-(2-phenylethyl)-9H-fluorene consists of a fluorene backbone (a bicyclic system comprising two benzene rings fused to a central five-membered ring) with a 2-phenylethyl group (-CH2CH2C6H5) attached to the central carbon (C9). This substitution introduces steric bulk and electronic effects that influence the compound’s physical and chemical behavior.
Table 1: Estimated Physicochemical Properties of 9-(2-Phenylethyl)-9H-Fluorene
The 2-phenylethyl group enhances the compound’s hydrophobicity compared to unsubstituted fluorene, making it suitable for applications requiring non-polar matrices. Spectroscopic data for related compounds, such as 9-phenylfluorene, reveal characteristic aromatic proton resonances in the range of δ 7.1–7.8 ppm in ¹H NMR and carbon signals between 120–150 ppm in ¹³C NMR .
Synthesis Methodologies
Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a classical approach for introducing alkyl or aryl groups to aromatic systems. For 9-substituted fluorenes, this method involves reacting fluorene with an alkylating agent in the presence of a Lewis acid catalyst.
Example Procedure (Adapted from 9-Phenylfluorene Synthesis ):
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Reagents: Fluorene (1.0 equiv), 2-phenylethyl chloride (1.2 equiv), anhydrous FeCl3 (5 mol%), nitromethane (solvent).
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Conditions: Stir at room temperature for 5–10 minutes.
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Workup: Evaporate solvent under reduced pressure; purify via silica gel chromatography (petroleum ether).
This method is efficient but limited by the need for stoichiometric Lewis acids and potential over-alkylation.
Copper-Catalyzed C–H Alkylation
A modern alternative employs transition-metal catalysis to directly functionalize the C9 position of fluorene via borrowing hydrogen methodology .
Gram-Scale Synthesis (Adapted from ):
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Catalyst: Copper complex (1 mol%), KOtBu (20 mol%).
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Conditions: Fluorene (5.0 mmol), 2-phenylethanol (5.5 mmol), toluene, 140°C, 8 hours.
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Advantages: Atom-economical, scalable, and tolerant of diverse alcohols.
The mechanism involves dehydrogenation of the alcohol to an aldehyde, followed by aldol condensation and re-aromatization. This method is superior for industrial applications due to its scalability and reduced waste.
Chemical Reactivity and Functionalization
The 9-(2-phenylethyl) group modulates the electronic environment of the fluorene system, directing electrophilic substitution to the 2- and 7-positions. Key reactions include:
Electrophilic Aromatic Substitution
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Nitration: Using HNO3/H2SO4, nitro groups preferentially occupy the 2- and 7-positions, analogous to 9-phenylfluorene .
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Sulfonation: Concentrated H2SO4 introduces sulfonic acid groups, enhancing water solubility for pharmaceutical applications.
Oxidation and Reduction
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Oxidation: The ethyl bridge is resistant to mild oxidants (e.g., KMnO4), but strong conditions (e.g., CrO3) may cleave the C–C bond.
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Reduction: Catalytic hydrogenation (H2/Pd-C) saturates the fluorene rings, yielding 9-(2-phenylethyl)-fluorene-dihydro derivatives.
Applications in Materials Science and Pharmaceuticals
Pharmaceutical Intermediates
The fluorene core is a scaffold in bioactive molecules. For instance, FIN56, a ferroptosis inducer, features a 9H-fluorene backbone modified with sulfonamide groups. The 2-phenylethyl substituent in 9-(2-phenylethyl)-9H-fluorene could enhance lipid solubility, improving blood-brain barrier penetration for CNS-targeted drugs.
Future Directions and Research Opportunities
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Optoelectronic Studies: Investigate the compound’s charge transport properties in thin-film transistors.
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Pharmacological Screening: Evaluate cytotoxicity and therapeutic potential in cancer cell lines.
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Green Synthesis: Develop photocatalytic methods to reduce reliance on metal catalysts.
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